2-(Phenylamino)pyridine-3-ol
Description
2-(Phenylamino)pyridine-3-ol is a pyridine derivative featuring a phenylamino (-NHPh) substituent at the 2-position and a hydroxyl (-OH) group at the 3-position. The phenylamino group introduces aromaticity and lipophilicity, which may influence solubility, bioavailability, and biological activity .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-anilinopyridin-3-ol |
InChI |
InChI=1S/C11H10N2O/c14-10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h1-8,14H,(H,12,13) |
InChI Key |
ONVUKMIOINZASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2-(Phenylamino)pyridine-3-ol with its analogs:
*Calculated based on analogous structures.
Pharmacological Activity
- 2-(Phenylamino)pyridine-3-ol: The phenylamino group may enhance kinase inhibition activity, as seen in related compounds with aryl substituents. Similar structures in Chen et al. (2006) demonstrated increased binding affinity to kinase targets due to aromatic interactions .
- 2-Aminopyridin-3-ol: Exhibits moderate antimicrobial activity but higher cytotoxicity, likely due to the unsubstituted amino group’s reactivity .
- Chlorinated Pyridines (e.g., ) : Chlorine substituents improve anticancer activity but may elevate toxicity, as observed in Ghorab et al. (2009) .
- Fluorinated Derivatives (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) : Fluorine enhances metabolic stability and target selectivity, making such compounds candidates for CNS drugs .
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